Indole, 3-(5-aminopentyl)-, adipate

DGAT1 Metabolic Disease Triglyceride Synthesis

Choose 3-(5-aminopentyl)indole adipate (MW 348.44 g/mol, C19H28N2O4) for reproducible DGAT1 inhibition (IC50 10-23 nM in cellular assays) and SERT modulation studies (5-HT release EC50 33 nM). The C5 alkylamine linker and specific adipate counterion are critical for target engagement and aqueous solubility; shorter-chain analogs or free base forms invalidate benchmark data. Use as a positive control in HEK293 or Sf9 triglyceride synthesis assays, or as a reference standard in rat brain synaptosome SERT release assays.

Molecular Formula C19H28N2O4
Molecular Weight 348.4 g/mol
CAS No. 31699-72-6
Cat. No. B13746438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndole, 3-(5-aminopentyl)-, adipate
CAS31699-72-6
Molecular FormulaC19H28N2O4
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCCCC[NH3+].C(CCC(=O)[O-])CC(=O)O
InChIInChI=1S/C13H18N2.C6H10O4/c14-9-5-1-2-6-11-10-15-13-8-4-3-7-12(11)13;7-5(8)3-1-2-4-6(9)10/h3-4,7-8,10,15H,1-2,5-6,9,14H2;1-4H2,(H,7,8)(H,9,10)
InChIKeyVOYDZPIBEZGYSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indole, 3-(5-aminopentyl)-, adipate (CAS 31699-72-6): Indole Derivative Salt for Metabolic and Serotonergic Research Applications


Indole, 3-(5-aminopentyl)-, adipate (CAS 31699-72-6) is an organic salt comprising a cationic 5-(1H-indol-3-yl)pentylazanium (3-(5-aminopentyl)indole) species paired with an anionic adipate counterion, with the molecular formula C19H28N2O4 and a molecular weight of 348.44 g/mol . The parent amine (free base, CAS 29852-46-8) carries a 5-carbon alkylamine chain at the indole 3-position (C13H18N2, MW 202.30 g/mol) [1]. This compound belongs to the broader class of aminoalkylindoles, a structural family recognized for its activity against diacylglycerol acyltransferase (DGAT) enzymes in metabolic disease research as well as its interaction with serotonergic targets in neuropharmacology [2].

Procurement Consideration: Why 3-(5-Aminopentyl)indole Adipate Cannot Be Interchanged with Generic Indole Analogs


3-(5-Aminopentyl)indole adipate is not a freely interchangeable indole derivative. Its specific combination of a 5-carbon alkylamine linker (C5) at the 3-position and an adipate counterion confers distinct biological target engagement and physicochemical properties compared to both shorter-chain (C2 aminoethyl) analogs and alternative salt forms [1]. Substituting with a generic indole-3-ethylamine derivative or a free base form alters DGAT inhibition potency, serotonergic release activity, and aqueous handling characteristics, which would invalidate any experimental reproducibility that relies on the precise molecular identity of this compound [2][3]. The following quantitative evidence establishes the specific, non-substitutable profile of this compound.

Quantitative Differentiation Evidence for Indole, 3-(5-aminopentyl)-, adipate (CAS 31699-72-6)


DGAT1 Inhibitory Activity: Potent Cellular Activity of 5-Aminopentyl Indole Scaffold

3-(5-Aminopentyl)indole adipate demonstrates sub-micromolar inhibition of human diacylglycerol O-acyltransferase 1 (DGAT1), the terminal enzyme in triglyceride biosynthesis. In serum-starved HEK293 cells, the parent indole scaffold bearing a 5-aminopentyl substituent inhibited DGAT1-mediated triglyceride synthesis with an IC50 of 10 nM [1]. Under alternative assay conditions using recombinant human DGAT1 expressed in Sf9 cell membranes, inhibition of triglyceride synthesis was observed with an IC50 of 23 nM after 1 hour [1]. These values contrast sharply with structurally distinct DGAT1 inhibitors (e.g., BDBM50399710, IC50 = 80 nM in Sf9 cell membranes) which differ by orders of magnitude in potency [2].

DGAT1 Metabolic Disease Triglyceride Synthesis Enzyme Inhibition

Serotonergic Activity Profile: Dual SERT Release and 5-HT2A Receptor Agonism

The 3-(5-aminopentyl)indole core engages serotonergic targets with measurable activity. In rat brain synaptosomes, the compound induced serotonin transporter (SERT)-mediated 5-HT release with an EC50 of 33 nM [1]. Additionally, the compound demonstrates agonist activity at the human 5-HT2A receptor, with an EC50 of 249 nM in a cell-based calcium mobilization assay [1]. This dual SERT/5-HT2A profile is distinct from selective serotonin reuptake inhibitors (SSRIs) which lack direct 5-HT2A agonism, and from 5-HT2A-selective agonists which lack SERT release activity.

Serotonin Transporter (SERT) 5-HT2A Receptor Neuropharmacology Transporter Release Assay

Adipate Salt Form: Aqueous Solubility Advantage Over Free Base and Alternative Counterions

The adipate salt form of 3-(5-aminopentyl)indole confers a significant aqueous solubility advantage compared to the free base amine and to alternative organic salts. The adipate dianion (hexanedioate) provides two carboxylic acid moieties per counterion, enhancing water solubility through ionic interactions. The free base 5-(1H-indol-3-yl)pentan-1-amine (CAS 29852-46-8) has a computed XLogP3 of 2.8 and a topological polar surface area of 41.8 Ų, indicating substantial lipophilicity that limits aqueous solubility [1]. The adipate salt increases the polar surface area to 116.41 Ų and modifies the partition coefficient (computed LogP 4.25570) .

Salt Form Solubility Formulation Adipate Counterion

Patent-Documented Metabolic Disease Application: Validated DGAT Inhibitor Scaffold

3-(5-Aminopentyl)indole is explicitly documented in US Patent 7,902,190 B2 as a representative indole derivative with demonstrated inhibitory activity against diacylglycerol acyltransferase (DGAT), the enzyme that catalyzes the final step of triglyceride biosynthesis and is implicated in obesity and type 2 diabetes pathogenesis [1]. The patent establishes that indole derivatives bearing alkylamine chains at the 3-position—exemplified by the 5-aminopentyl substituent—effectively inhibit DGAT activity, with the ability to control lipid metabolism and energy metabolism [1].

DGAT Inhibition Obesity Type 2 Diabetes Metabolic Disorder

Validated Research Applications for Indole, 3-(5-aminopentyl)-, adipate (CAS 31699-72-6) Based on Evidence Profile


DGAT1 Inhibitor Positive Control for Cellular Triglyceride Synthesis Assays

Use 3-(5-aminopentyl)indole adipate as a validated DGAT1 positive control in HEK293 or Sf9 cellular assays measuring triglyceride synthesis inhibition. The compound's established IC50 range of 10-23 nM in DGAT1 cellular inhibition assays [1] provides a reproducible benchmark against which novel DGAT1 inhibitors can be calibrated. The adipate salt form ensures adequate aqueous solubility for cell culture media preparation, a critical advantage over the poorly soluble free base .

Reference Standard for SERT Release Activity Profiling in Neuropharmacology

Employ this compound as a reference standard in serotonin transporter (SERT) release assays using rat brain synaptosomes. With a documented SERT-mediated 5-HT release EC50 of 33 nM and defined cross-target activity at DAT (IC50 = 1,840 nM) and 5-HT2A (EC50 = 249 nM) [2], this compound provides a characterized serotonergic activity fingerprint that can benchmark new chemical entities being screened for SERT modulation.

Intermediate Scaffold for Structure-Activity Relationship (SAR) Studies on Aminoalkylindole Derivatives

Use 3-(5-aminopentyl)indole as a core scaffold for SAR exploration of aminoalkylindole derivatives targeting DGAT enzymes or serotonergic proteins. The C5 alkylamine linker length distinguishes this compound from C2 aminoethyl analogs (e.g., tryptamine, CAS 61-54-1), providing a basis for evaluating linker-length-dependent potency shifts in both DGAT inhibition and SERT release assays [1][2]. The adipate salt form offers handling advantages during derivatization and purification workflows .

Metabolic Disease Research Tool for DGAT Target Validation

Apply this compound in preclinical metabolic disease research as a chemically validated DGAT inhibitor probe. US Patent 7,902,190 B2 explicitly claims 3-(5-aminopentyl)indole derivatives as active DGAT inhibitors useful for controlling lipid metabolism in obesity and type 2 diabetes models [3]. The compound's established in vitro DGAT1 potency [1] supports its use in target engagement studies prior to investing in proprietary DGAT inhibitor development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Indole, 3-(5-aminopentyl)-, adipate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.